An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, notably as inhibitors of enzymes involved in crucial metabolic pathways.
Synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
The synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one is typically achieved through a two-step process. The first step involves the synthesis of a key intermediate, a 2-amino-5-methylthiophene derivative, via the Gewald reaction. This is followed by the cyclization of the thiophene intermediate to form the final thieno[2,3-d]pyrimidine ring system.
Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes. In this step, a ketone (acetone, to introduce the 5-methyl group), an activated nitrile (ethyl cyanoacetate), and elemental sulfur are reacted in the presence of a basic catalyst.
Experimental Protocol:
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To a stirred solution of ethyl cyanoacetate (0.1 mol) and acetone (0.1 mol) in ethanol (50 mL), elemental sulfur (0.1 mol) is added.
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The mixture is cooled in an ice bath, and a catalytic amount of a secondary amine, such as morpholine or diethylamine (0.02 mol), is added dropwise.
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The reaction mixture is then stirred at room temperature for 2-4 hours, followed by gentle heating at 40-50°C for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
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The precipitated solid, ethyl 2-amino-5-methylthiophene-3-carboxylate, is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the purified product.
Step 2: Cyclization to 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
The final step involves the cyclization of the 2-aminothiophene intermediate with a one-carbon source, such as formamide or formic acid, to construct the pyrimidinone ring.
Experimental Protocol:
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A mixture of ethyl 2-amino-5-methylthiophene-3-carboxylate (0.05 mol) and an excess of formamide (50 mL) is heated at reflux (approximately 180-190°C) for 4-6 hours.
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The progress of the reaction is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to afford pure 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one.
Characterization of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected and reported spectroscopic and physical data for 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one and its close analogs. Due to the limited availability of a complete dataset for the title compound in a single source, representative data from closely related structures are included for comparative purposes.
Table 1: Physicochemical and Spectroscopic Data
| Property | 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one (Expected/Reported) | Representative Data for 5,6-Dimethyl Analog[1] | Representative Data for 6-Ethyl Analog |
| Molecular Formula | C₇H₆N₂OS | C₈H₈N₂OS | C₈H₈N₂OS |
| Molecular Weight | 166.20 g/mol | 180.23 g/mol | 180.23 g/mol [2] |
| Appearance | Off-white to pale yellow solid | White to off-white solid | Solid |
| Melting Point (°C) | Not explicitly reported | >300 °C | Not explicitly reported |
| ¹H NMR (DMSO-d₆, δ ppm) | δ ~2.4 (s, 3H, CH₃), ~7.2 (s, 1H, thiophene-H), ~8.1 (s, 1H, pyrimidine-H), ~12.4 (br s, 1H, NH) | δ 2.19 (s, 3H, 5-CH₃), 2.46 (s, 3H, 6-CH₃), 10.74 (s, 1H, NH) | Not explicitly reported |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals for methyl, thiophene, and pyrimidine carbons | Not explicitly reported | Not explicitly reported |
| FTIR (KBr, cm⁻¹) | ~3100-3000 (N-H), ~1660 (C=O), ~1590 (C=N), ~1200 (C-N) | 3424 (NH), 1678 (C=O) | Not explicitly reported |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at 167 | ESI-MS: 195.05 [M+H]⁺ (for 2-amino-5,6-dimethyl analog) | Not explicitly reported |
Note: The ¹H NMR data for the title compound is an educated estimation based on the known spectra of similar thieno[2,3-d]pyrimidine structures.
Biological Context: Inhibition of De Novo Purine Biosynthesis
Thieno[2,3-d]pyrimidine derivatives have garnered significant attention for their potential as anticancer agents.[3] One of their key mechanisms of action involves the inhibition of enzymes in the de novo purine biosynthesis pathway. This pathway is critical for the synthesis of purine nucleotides, the building blocks of DNA and RNA, and is often upregulated in rapidly proliferating cancer cells.
Two key enzymes in this pathway that are targeted by thieno[2,3-d]pyrimidine-based inhibitors are:
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Glycinamide Ribonucleotide Formyltransferase (GARFTase): Catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).
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5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Catalyzes the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).
By inhibiting these enzymes, 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one and its analogs can disrupt the production of purine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, the suppression of cancer cell growth.
De Novo Purine Biosynthesis Pathway and Potential Inhibition
Caption: Inhibition of the de novo purine biosynthesis pathway.
This guide provides a foundational understanding of the synthesis and characterization of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the thieno[2,3-d]pyrimidine scaffold. Further investigation into the specific biological activities and structure-activity relationships of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. ijper.org [ijper.org]
- 2. 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | C8H8N2OS | CID 645569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
